Butylparaben sodium

Übersicht

Beschreibung

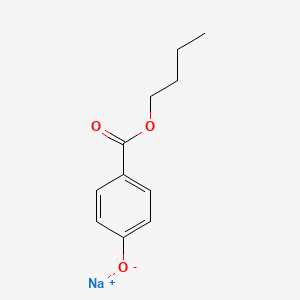

Butylparaben sodium, also known as sodium butyl 4-hydroxybenzoate, is a sodium salt of butylparaben. Butylparaben is a member of the paraben family, which includes methylparaben, ethylparaben, and propylparaben. These compounds are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butylparaben sodium is synthesized by the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction produces butylparaben, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification followed by neutralization. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves:

- Esterification of 4-hydroxybenzoic acid with 1-butanol using sulfuric acid as a catalyst.

- Neutralization of the resulting butylparaben with sodium hydroxide.

- Purification through crystallization or other separation techniques to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Butylparaben sodium undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze back to 4-hydroxybenzoic acid and 1-butanol.

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products Formed:

Hydrolysis: 4-hydroxybenzoic acid and 1-butanol.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Butylparaben sodium has a wide range of applications in scientific research:

Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.

Biology: Employed in biological studies to investigate its effects on microbial growth and its potential as an antimicrobial agent.

Medicine: Utilized in pharmaceutical formulations to extend the shelf life of products by preventing microbial growth.

Industry: Widely used in the cosmetics and food industries as a preservative to ensure product stability and safety

Wirkmechanismus

The exact mechanism of action of butylparaben sodium is not fully understood. it is proposed to act by inhibiting DNA and RNA synthesis and interfering with enzymes such as ATPase and phosphotransferase in some bacterial species. Additionally, it may disrupt membrane transport processes by destabilizing the lipid bilayer, leading to leakage of intracellular constituents .

Vergleich Mit ähnlichen Verbindungen

- Methylparaben

- Ethylparaben

- Propylparaben

- Benzylparaben

Comparison:

- Methylparaben: Shorter alkyl chain, lower molecular weight, and slightly different solubility properties.

- Ethylparaben: Similar antimicrobial properties but with a shorter alkyl chain compared to butylparaben.

- Propylparaben: Similar to butylparaben but with a shorter alkyl chain, affecting its solubility and antimicrobial efficacy.

- Benzylparaben: Contains a benzyl group, which influences its solubility and antimicrobial properties .

Butylparaben sodium is unique due to its balance of antimicrobial efficacy and solubility, making it a versatile preservative in various applications.

Biologische Aktivität

Butylparaben sodium (BuP) is a widely used preservative in cosmetics and pharmaceuticals, recognized for its antimicrobial properties. However, recent studies have raised concerns regarding its biological activity, particularly its potential endocrine-disrupting effects and toxicity in various biological systems. This article reviews the current understanding of BuP's biological activity, focusing on its effects on thyroid function, reproductive health, oxidative stress, and developmental toxicity.

This compound is the sodium salt of butylparaben, a compound with the chemical formula C₁₁H₁₄O₂. It is primarily used as a preservative due to its ability to inhibit the growth of bacteria and fungi.

Endocrine Disruption

Recent studies have highlighted BuP's role as an endocrine disruptor. A significant study demonstrated that high-dose exposure to BuP impaired thyroid structure and function in rats. The findings indicated:

- Thyroid Dysfunction : Rats exposed to BuP showed increased thyroid weight and abnormal follicular structures. Serum levels of thyroid hormones (T3 and T4) were significantly decreased, while TSH levels increased, suggesting hypothyroidism .

- Cellular Mechanisms : In vitro studies indicated that BuP inhibited the sodium/iodide symporter (NIS) in thyroid epithelial cells, leading to reduced cell proliferation and increased apoptosis in a dose-dependent manner .

Reproductive Toxicity

Another area of concern is BuP's impact on reproductive health. A developmental and reproductive toxicity study found that maternal exposure to BuP during gestation resulted in:

- Reduced Sperm Counts : Male offspring exhibited decreased sperm counts and motility. This was attributed to alterations in hormone levels during critical developmental windows .

- Anogenital Distance : Significant reductions in anogenital distance were observed at higher doses, indicating potential endocrine disruption during development .

Oxidative Stress

BuP has also been implicated in inducing oxidative stress. Research indicates that:

- Oxidative Damage : Exposure to BuP resulted in decreased levels of glutathione (GSH), a key antioxidant, leading to increased oxidative stress markers in various tissues .

- Pancreatic Effects : In embryonic models, BuP exposure caused significant morphological changes in pancreatic beta cells, including increased beta cell area and abnormal islet morphology .

Comparative Toxicity Studies

A comparative study involving different preservatives highlighted that while BuP is generally regarded as safe at low concentrations, its toxic effects become pronounced at higher doses. The study compared the toxicity of BuP with sodium diacetate and potassium sorbate on Dunaliella tertiolecta and HL7702 cells. Results indicated that BuP exhibited more significant toxic effects at elevated concentrations .

Case Studies

Several case studies have documented adverse effects associated with BuP exposure:

- Thyroid Impairment : A case study involving chronic exposure to high doses of BuP in laboratory settings demonstrated structural damage to the thyroid gland, correlating with hormonal imbalances .

- Developmental Toxicity : In embryonic studies, BuP exposure was linked to severe developmental defects, including organ malformations and altered metabolic functions .

Data Summary

Eigenschaften

CAS-Nummer |

36457-20-2 |

|---|---|

Molekularformel |

C11H14O3.Na C11H14NaO3 |

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

sodium;4-butoxycarbonylphenolate |

InChI |

InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3; |

InChI-Schlüssel |

HEMWUBDOXTTXSX-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |

Kanonische SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O.[Na] |

Key on ui other cas no. |

36457-20-2 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does butylparaben sodium impact algae, and how does this compare to its effects on mammalian cells?

A1: Research suggests this compound negatively affects the microalgae Dunaliella tertiolecta, decreasing chlorophyll and carotenoid content, viable algal cells, and superoxide dismutase (SOD) and catalase (CAT) activities []. Interestingly, while this compound shows toxicity to mammalian MCF-10A cells, it has a smaller effect on normal hepatocytes (HL7702 cells) with an EC50 value of 215.97 mg L-1 []. This suggests varying sensitivities to the compound depending on cell type and potentially highlights the importance of using diverse model organisms in toxicity studies.

Q2: What is the dissociation behavior of this compound in water, and how does this relate to its structure?

A2: Studies analyzing the electrical conductivities of this compound in water revealed key information about its dissociation []. The research indicates that this compound dissociates in water, and by analyzing the temperature dependence of the dissociation constant, researchers determined that both enthalpy and entropy contribute significantly to the Gibbs free energy of this process []. This information is crucial for understanding the behavior of this compound in aqueous solutions, which is relevant to its use as a preservative in various products.

Q3: Can you elaborate on the potential environmental impact of this compound based on its effects on Dunaliella tertiolecta?

A3: While the research [] focuses on the toxicity of this compound to Dunaliella tertiolecta as a preliminary screening tool, it raises important questions about its potential environmental impact. The negative effects observed on algal growth and enzymatic activity suggest that this compound, if released into aquatic environments, could disrupt algal communities. This disruption might have cascading effects on the ecosystem, potentially impacting other organisms that rely on algae as a food source or for oxygen production. Further research is needed to fully understand the long-term ecological consequences of this compound release and to develop strategies for its mitigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.